molecular formula C13H10N6O B12750075 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)- CAS No. 141300-28-9

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)-

Cat. No.: B12750075
CAS No.: 141300-28-9
M. Wt: 266.26 g/mol
InChI Key: DHXQGGSSFZWLDA-UHFFFAOYSA-N
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Description

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, triazole, and pyrimidine rings. Such a structure endows it with a variety of biological activities, making it a promising candidate for drug development, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol, followed by oxidative cyclization using agents such as ferric chloride (FeCl3) . Another approach employs microwave-mediated synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of microwave-assisted synthesis, in particular, offers a promising avenue for industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated derivatives, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)- involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the strong binding affinity of this compound to the CDK2 active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrazolo(3,4-d)(1,2,4)triazolo(1,5-a)pyrimidin-4-one, 1,8-dihydro-8-(4-methylphenyl)- stands out due to its unique combination of three heterocyclic rings, which imparts a broader range of biological activities and higher potency as a CDK2 inhibitor compared to its analogs .

Properties

CAS No.

141300-28-9

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

10-(4-methylphenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one

InChI

InChI=1S/C13H10N6O/c1-8-2-4-9(5-3-8)18-7-15-19-12(20)10-6-14-17-11(10)16-13(18)19/h2-7H,1H3,(H,14,17)

InChI Key

DHXQGGSSFZWLDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN3C2=NC4=C(C3=O)C=NN4

Origin of Product

United States

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